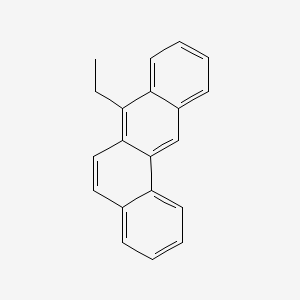

7-Ethylbenz(A)anthracene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Ethylbenz(A)anthracene, also known as this compound, is a useful research compound. Its molecular formula is C20H16 and its molecular weight is 256.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.60e-07 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Carcinogenicity Studies

7-Ethylbenz(A)anthracene has been used extensively in carcinogenicity studies due to its ability to induce tumors in animal models. Research indicates that it is less potent than its methyl counterpart, 7-methylbenz(A)anthracene, but still demonstrates significant carcinogenic potential. For instance, studies show that while both compounds are metabolized to dihydrodiols in mouse skin, this compound exhibits lower covalent binding to DNA compared to 7-methylbenz(A)anthracene, suggesting a reduced carcinogenic activity .

Metabolic Studies

The metabolism of this compound has been compared with that of other PAHs. Research indicates that the presence of the ethyl group at position seven alters the metabolic pathways, leading to different diol products. Specifically, studies demonstrate that this compound predominantly forms 8,9- and 1,2-diols, while the methyl derivative forms different products . This differential metabolism is crucial for understanding how structural variations influence toxicity and carcinogenicity.

Animal Models for Cancer Research

This compound is frequently employed in rodent models to study cancer development mechanisms. For example, it has been used in conjunction with other agents to induce ovarian tumors in mice, providing insights into tumorigenesis relevant to human cancers . The compound's application in these models helps elucidate early events in cancer development and the role of environmental carcinogens.

Data Tables

Case Study 1: Metabolic Activation

In a study examining the metabolic activation of this compound on mouse skin, researchers found that while the compound was metabolized similarly to other PAHs, its overall activity was significantly lower. This finding highlights the importance of structural modifications on the biological activity of PAHs and their potential risks .

Case Study 2: Tumor Induction Models

Research involving female B6C3F1 mice demonstrated that administering this compound resulted in tumor formation when combined with agents causing ovarian failure. This model is instrumental for investigating postmenopausal epithelial cancers and understanding how environmental factors contribute to cancer risk .

Propiedades

Número CAS |

3697-30-1 |

|---|---|

Fórmula molecular |

C20H16 |

Peso molecular |

256.3 g/mol |

Nombre IUPAC |

7-ethylbenzo[a]anthracene |

InChI |

InChI=1S/C20H16/c1-2-16-18-10-6-4-8-15(18)13-20-17-9-5-3-7-14(17)11-12-19(16)20/h3-13H,2H2,1H3 |

Clave InChI |

HBFJJKFTOQAJHO-UHFFFAOYSA-N |

SMILES |

CCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |

SMILES canónico |

CCC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |

Key on ui other cas no. |

3697-30-1 |

Solubilidad |

1.60e-07 M |

Sinónimos |

7-ethylbenz(a)anthracene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.